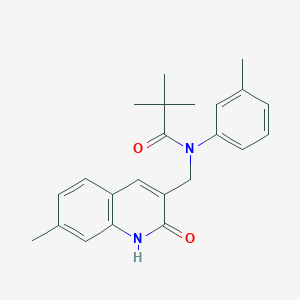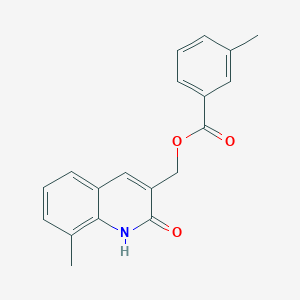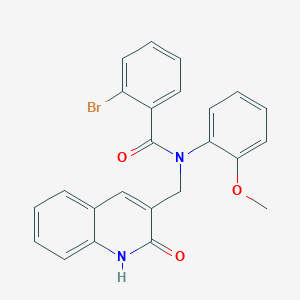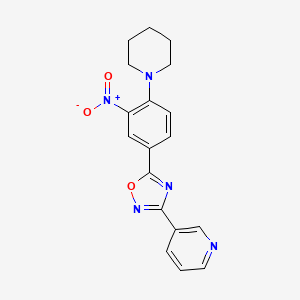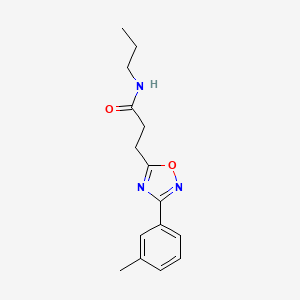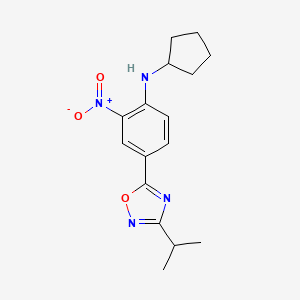
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CPI-455, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaniline family of compounds, which are known for their diverse range of biological activities. CPI-455 has been found to have a number of interesting properties, including its ability to modulate protein-protein interactions and its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves its ability to bind to specific proteins and modulate their interactions. As mentioned earlier, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline binds to MDMX and disrupts its interaction with p53. This disruption leads to the activation of p53 and the induction of apoptosis in cancer cells. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can alter the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate protein-protein interactions, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline for lab experiments is its specificity for certain proteins. Because it binds to specific proteins, it can be used to study the role of those proteins in various biological processes. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have good pharmacokinetic properties, meaning that it is able to reach its target tissues and exert its effects. However, one limitation of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline as a therapeutic agent for cancer. Because of its ability to disrupt the interaction between MDMX and p53, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has the potential to be a powerful cancer treatment. Additionally, research on the neuroprotective effects of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may lead to its development as a treatment for neurodegenerative diseases. Finally, further studies on the biochemical and physiological effects of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may uncover new applications for this compound in the treatment of a variety of diseases.
Synthesemethoden
The synthesis of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves several steps, beginning with the reaction between cyclopentylamine and 2-nitroaniline to form N-cyclopentyl-2-nitroaniline. This intermediate is then reacted with isopropyl chloroformate and sodium azide to form the oxadiazole ring. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in scientific research. One of the most interesting properties of this compound is its ability to modulate protein-protein interactions. It has been shown to bind to a specific protein called MDMX, which is known to play a role in the development of cancer. By binding to MDMX, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can disrupt the interaction between MDMX and another protein called p53, which is a tumor suppressor. This disruption can lead to the activation of p53 and the induction of apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10(2)15-18-16(23-19-15)11-7-8-13(14(9-11)20(21)22)17-12-5-3-4-6-12/h7-10,12,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJBAHUZVABIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


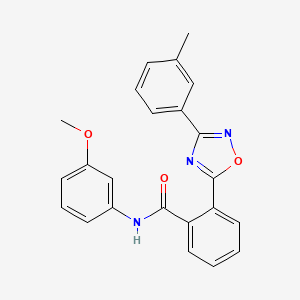
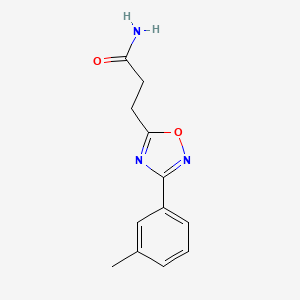


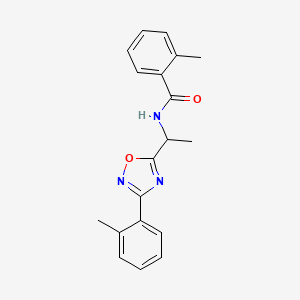
![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)


